

What are the physical properties of isobutyl acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobutyl acetate*

Cat. No.: *B127547*

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Isobutyl Acetate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **isobutyl acetate** (IUPAC name: 2-methylpropyl acetate), a common solvent utilized in various scientific and industrial applications, including the pharmaceutical industry. This document collates essential quantitative data, details the experimental methodologies for their determination, and presents a logical workflow for a key experimental procedure.

Core Physical and Chemical Properties

Isobutyl acetate is a colorless liquid with a characteristic fruity, floral odor.[\[1\]](#)[\[2\]](#) It is an ester of isobutanol and acetic acid.[\[1\]](#)[\[3\]](#)

Property	Value	Units
Molecular Formula	C ₆ H ₁₂ O ₂	
Molecular Weight	116.16	g/mol
CAS Number	110-19-0	
Appearance	Clear, colorless liquid	
Odor	Fruity, floral	

Quantitative Physical Data

The following tables summarize the key physical properties of **isobutyl acetate**, providing a range of reported values from various sources.

Table 2.1: Thermodynamic Properties

Property	Value	Temperature (°C)	Pressure
Boiling Point	115 - 118	760 mmHg	
Melting Point	-99		
Flash Point (Closed Cup)	18 - 22		
Autoignition Temperature	421 - 430		
Vapor Pressure	13 - 17.8	20 - 25	
Vapor Density	>4 (Air = 1)		

Table 2.2: Optical and Physical Properties

Property	Value	Temperature (°C)
Density	0.867 - 0.875	20 - 25
Refractive Index (n ₂₀ /D)	1.389 - 1.392	20
Viscosity (Dynamic)	0.7	20
Surface Tension	23.4	20

Table 2.3: Solubility Data

Solvent	Solubility	Temperature (°C)
Water	0.6 - 0.7 g/100g	20 - 25
Ethanol	Miscible	
Ether	Miscible	

Experimental Protocols

The following sections detail the standardized methodologies for determining the key physical properties of **isobutyl acetate**. These protocols are based on internationally recognized standards, primarily from ASTM International.

Determination of Boiling Point (ASTM D1078)

This method determines the distillation range of volatile organic liquids.

Apparatus:

- Distillation flask
- Condenser
- Receiving graduate
- Thermometer
- Heating source (heating mantle or oil bath)

Procedure:

- A 100 mL sample of **isobutyl acetate** is placed in the distillation flask.
- The flask is connected to the condenser and the thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the flask.
- The sample is heated at a controlled rate.
- The temperature at which the first drop of distillate falls from the condenser is recorded as the initial boiling point.
- Heating is continued, and the temperature is recorded as the volume of distillate increases.
- The final boiling point is the temperature at which the last of the liquid evaporates from the bottom of the flask.

Determination of Melting Point (ASTM D1519)

For substances that are liquid at room temperature, the melting point is determined by cooling the substance until it solidifies and then gently heating it.

Apparatus:

- Melting point apparatus (e.g., Thiele tube or automated instrument)
- Capillary tubes
- Thermometer
- Cooling bath (e.g., dry ice/acetone)

Procedure:

- A small sample of **isobutyl acetate** is introduced into a capillary tube and sealed.
- The sample is frozen using a cooling bath.
- The capillary tube is placed in the melting point apparatus.
- The apparatus is heated slowly and at a controlled rate.
- The temperature at which the first signs of melting are observed and the temperature at which the last crystal disappears are recorded as the melting range.

Determination of Density (ASTM D1480)

This method uses a Bingham pycnometer to determine the density of liquids.

Apparatus:

- Bingham pycnometer
- Constant-temperature bath
- Analytical balance

Procedure:

- The pycnometer is thoroughly cleaned, dried, and weighed.
- The pycnometer is filled with **isobutyl acetate**, avoiding the inclusion of air bubbles.
- The filled pycnometer is placed in a constant-temperature bath until it reaches thermal equilibrium.
- The volume of the liquid in the pycnometer is adjusted to a specific mark.
- The pycnometer is removed from the bath, cleaned, dried, and weighed.
- The density is calculated from the mass of the liquid and the calibrated volume of the pycnometer.

Determination of Refractive Index (ASTM D1218)

This method employs a refractometer to measure the refractive index of transparent liquids.

Apparatus:

- Abbe refractometer or a similar instrument
- Constant-temperature bath
- Light source (sodium lamp)

Procedure:

- The refractometer is calibrated using a standard of known refractive index.
- A few drops of **isobutyl acetate** are placed on the prism of the refractometer.
- The prisms are closed and the instrument is allowed to reach thermal equilibrium.
- The light source is adjusted, and the telescope is focused to obtain a sharp dividing line between the light and dark fields.

- The refractive index is read from the instrument's scale.

Determination of Aqueous Solubility (ASTM E1148)

This method covers the determination of the solubility of organic compounds in water.

Apparatus:

- Flasks with stoppers
- Constant-temperature shaker bath
- Analytical instrumentation for concentration measurement (e.g., gas chromatography)

Procedure:

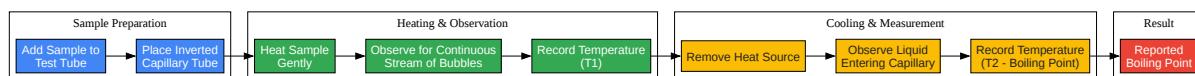
- An excess amount of **isobutyl acetate** is added to a known volume of water in a flask.
- The flask is sealed and placed in a constant-temperature shaker bath.
- The mixture is agitated until equilibrium is reached (solubility is constant over time).
- The mixture is allowed to stand for a period to allow for phase separation.
- A sample of the aqueous phase is carefully removed, ensuring no undissolved ester is included.
- The concentration of **isobutyl acetate** in the aqueous sample is determined using an appropriate analytical method.

Determination of Flash Point (ASTM D93 - Pensky-Martens Closed Cup Tester)

This method is used to determine the flash point of volatile materials.[\[1\]](#)

Apparatus:

- Pensky-Martens closed-cup tester


- Heating source
- Ignition source

Procedure:

- The test cup is filled with **isobutyl acetate** to the specified level.
- The lid is placed on the cup, and the apparatus is assembled.
- The sample is heated at a slow, constant rate while being stirred.
- At specified temperature intervals, the stirring is stopped, and an ignition source is dipped into the vapor space above the liquid.
- The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[1]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the boiling point of a liquid using the capillary method.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 2. store.astm.org [store.astm.org]
- 3. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- To cite this document: BenchChem. [What are the physical properties of isobutyl acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127547#what-are-the-physical-properties-of-isobutyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com